molecular formula C9H9BrFNO B1526417 3-bromo-N-ethyl-5-fluorobenzamide CAS No. 1338941-68-6

3-bromo-N-ethyl-5-fluorobenzamide

Cat. No.: B1526417
CAS No.: 1338941-68-6
M. Wt: 246.08 g/mol
InChI Key: HGTPCEZSTJYDFI-UHFFFAOYSA-N
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Description

3-Bromo-N-ethyl-5-fluorobenzamide is a chemical compound characterized by its bromo, fluoro, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-ethyl-5-fluorobenzamide typically involves the following steps:

  • Bromination: The starting material, N-ethylbenzamide, undergoes bromination to introduce the bromo group at the 3-position.

  • Fluorination: The brominated compound is then subjected to fluorination to introduce the fluoro group at the 5-position.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-ethyl-5-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: The bromo and fluoro groups can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various substituted benzamides.

Scientific Research Applications

3-Bromo-N-ethyl-5-fluorobenzamide has diverse applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition.

  • Industry: The compound is used in materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-bromo-N-ethyl-5-fluorobenzamide exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

3-Bromo-N-ethyl-5-fluorobenzamide is unique due to its specific combination of functional groups. Similar compounds include:

  • 3-Bromo-N-ethylbenzamide: Lacks the fluoro group.

  • 3-Fluoro-N-ethylbenzamide: Lacks the bromo group.

  • 3-Bromo-5-fluorobenzamide: Lacks the ethyl group.

Properties

IUPAC Name

3-bromo-N-ethyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTPCEZSTJYDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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